molecular formula C9H8BrNO B8221125 3-Bromo-7,8-dihydroisoquinolin-5(6H)-one

3-Bromo-7,8-dihydroisoquinolin-5(6H)-one

Cat. No.: B8221125
M. Wt: 226.07 g/mol
InChI Key: CNVIHPAPUJEMFB-UHFFFAOYSA-N
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Description

3-Bromo-7,8-dihydroisoquinolin-5(6H)-one (CAS: 944905-54-8) is a brominated derivative of the dihydroisoquinolinone scaffold. The compound features a partially saturated isoquinoline ring system with a ketone group at position 5 and a bromine substituent at position 3. Its molecular formula is C₉H₈BrNO, yielding a molecular weight of 242.08 g/mol (calculated). This compound is primarily utilized in organic synthesis and pharmaceutical research, particularly as a precursor for developing bioactive molecules .

Properties

IUPAC Name

3-bromo-7,8-dihydro-6H-isoquinolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-9-4-7-6(5-11-9)2-1-3-8(7)12/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVIHPAPUJEMFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(C=C2C(=O)C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7,8-dihydroisoquinolin-5(6H)-one typically involves the bromination of 7,8-dihydroisoquinolin-5(6H)-one. This can be achieved using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7,8-dihydroisoquinolin-5(6H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, potentially altering its biological activity.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield an aminoisoquinolinone derivative.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
3-Bromo-7,8-dihydroisoquinolin-5(6H)-one serves as an important intermediate in the synthesis of pharmaceuticals. Its derivatives are being investigated for their potential therapeutic effects, particularly in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The isoquinoline structure is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.

Case Study: Neuroprotective Agents
Research has demonstrated that derivatives of 3-bromo-7,8-dihydroisoquinolin-5(6H)-one exhibit neuroprotective properties. For example, studies indicate that certain modifications to the compound enhance its ability to inhibit neuroinflammation, which is a key factor in neurodegenerative diseases. These findings suggest a promising avenue for developing new treatments based on this compound .

Organic Synthesis

Building Block for Complex Molecules
In organic synthesis, 3-bromo-7,8-dihydroisoquinolin-5(6H)-one is utilized as a versatile building block. It can undergo various chemical reactions, including nucleophilic substitutions and cyclization reactions, to form more complex structures. This property is particularly useful in the synthesis of novel compounds with potential applications in materials science and catalysis.

Table: Common Reactions Involving 3-Bromo-7,8-dihydroisoquinolin-5(6H)-one

Reaction TypeDescriptionExample Products
Nucleophilic SubstitutionBromine can be replaced by nucleophilesAmino derivatives
CyclizationFormation of cyclic compoundsIsoquinoline derivatives
Oxidation/ReductionModifications to oxidation statesVarious functionalized products

Biological Research

Mechanisms of Action
The compound is studied for its interactions with biological systems. Research has shown that 3-bromo-7,8-dihydroisoquinolin-5(6H)-one can modulate enzyme activity and receptor binding, leading to diverse biological effects such as anti-inflammatory and analgesic actions. This makes it a subject of interest in pharmacological studies aimed at understanding disease mechanisms.

Case Study: Antimicrobial Activity
Recent studies have explored the antimicrobial properties of isoquinoline derivatives, including 3-bromo-7,8-dihydroisoquinolin-5(6H)-one. Results indicate that certain derivatives exhibit significant activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Analytical Chemistry

Detection and Quantification
In analytical chemistry, 3-bromo-7,8-dihydroisoquinolin-5(6H)-one is used as a standard reference compound for the detection and quantification of isoquinoline derivatives in complex mixtures. Its unique spectroscopic properties facilitate accurate analysis in various samples, enhancing the reliability of chemical assessments.

Table: Analytical Techniques Utilizing 3-Bromo-7,8-dihydroisoquinolin-5(6H)-one

TechniqueApplication
High Performance Liquid Chromatography (HPLC)Quantification of isoquinoline derivatives
Nuclear Magnetic Resonance (NMR)Structural elucidation
Mass SpectrometryIdentification and characterization

Mechanism of Action

The mechanism of action of 3-Bromo-7,8-dihydroisoquinolin-5(6H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The bromine atom can enhance binding affinity or selectivity towards certain molecular targets.

Comparison with Similar Compounds

Parent Compound: 7,8-Dihydroisoquinolin-5(6H)-one

  • CAS : 21917-86-2
  • Molecular Formula: C₉H₉NO
  • Molecular Weight : 147.17 g/mol
  • Key Differences: Lacks bromine or other halogen substituents. Applications: Serves as a foundational intermediate in synthesizing more complex derivatives, including halogenated isoquinolinones .

3-Chloro-7,8-dihydro-6H-isoquinolin-5-one

  • CAS : 1105662-39-2
  • Molecular Formula: C₉H₈ClNO
  • Molecular Weight : 181.62 g/mol
  • Key Differences :
    • Substitutes bromine with chlorine at position 3.
    • Lower molecular weight due to chlorine’s smaller atomic mass (35.45 vs. bromine’s 79.9).
    • Chlorine’s electronegativity may alter reactivity in substitution reactions compared to bromine.
    • Applications : Used in studies exploring halogen effects on pharmacological activity .

6-Bromo-3-chloro-7,8-dihydroisoquinolin-5(6H)-one

  • CAS : 1105662-41-6
  • Molecular Formula: C₉H₇BrClNO
  • Molecular Weight : 260.52 g/mol
  • Key Differences: Contains both bromine (position 6) and chlorine (position 3). Applications: Valued in combinatorial chemistry for generating diverse heterocyclic libraries .

7-Bromo-1,2,3,4-tetrahydroisoquinoline

  • CAS : 17680-55-6
  • Molecular Formula : C₉H₁₀BrN
  • Molecular Weight : 212.09 g/mol
  • Key Differences: Fully saturated tetrahydroisoquinoline ring (vs. partially saturated dihydro structure). Bromine at position 7 instead of 3. Applications: Explored in neurotransmitter analog synthesis due to structural similarity to natural alkaloids .

3-Bromo-7,8-dihydro-1,6-naphthyridin-5(6H)-one

  • CAS : 301666-81-9
  • Molecular Formula : C₈H₇BrN₂O
  • Molecular Weight : 227.06 g/mol
  • Key Differences: Naphthyridine core (two fused pyridine rings) instead of isoquinoline. Different electronic properties due to nitrogen positioning.

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
3-Bromo-7,8-dihydroisoquinolin-5(6H)-one 944905-54-8 C₉H₈BrNO 242.08 Br at position 3 Pharmaceutical intermediates
7,8-Dihydroisoquinolin-5(6H)-one 21917-86-2 C₉H₉NO 147.17 None Organic synthesis
3-Chloro-7,8-dihydro-6H-isoquinolin-5-one 1105662-39-2 C₉H₈ClNO 181.62 Cl at position 3 Reactivity studies
6-Bromo-3-chloro-7,8-dihydroisoquinolin-5(6H)-one 1105662-41-6 C₉H₇BrClNO 260.52 Br (6), Cl (3) Combinatorial chemistry
3-Bromo-7,8-dihydro-1,6-naphthyridin-5(6H)-one 301666-81-9 C₈H₇BrN₂O 227.06 Br at position 3 Kinase inhibitor research

Research Findings and Implications

  • Substituent Effects : Bromine’s larger atomic radius and polarizability enhance electrophilic reactivity compared to chlorine, making 3-bromo derivatives more reactive in Suzuki-Miyaura couplings .
  • Positional Isomerism: Bromine at position 3 (isoquinolinone) vs. 7 (tetrahydroisoquinoline) leads to distinct electronic profiles, influencing binding to biological targets like serotonin receptors .
  • Synthetic Utility : The 6-bromo-3-chloro derivative’s dual halogenation enables sequential functionalization, a strategy employed in multi-step drug synthesis .

Biological Activity

3-Bromo-7,8-dihydroisoquinolin-5(6H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its antiproliferative effects, mechanisms of action, and comparisons with related compounds.

3-Bromo-7,8-dihydroisoquinolin-5(6H)-one is a member of the isoquinoline family, characterized by a bromine substituent at the 3-position. Its structure contributes to its reactivity and interaction with biological targets.

Antiproliferative Effects

Research indicates that 3-Bromo-7,8-dihydroisoquinolin-5(6H)-one exhibits significant antiproliferative activity against various cancer cell lines. A study evaluated its effects on human breast cancer cell lines MCF-7 (estrogen receptor-positive) and MDA-MB-231 (estrogen receptor-negative), demonstrating an IC50 value indicative of potent activity.

Cell Line IC50 (μg/mL)
MCF-70.2
MDA-MB-2310.08
Ishikawa (endometrial)0.61

The compound's activity was comparable to established chemotherapeutic agents like Tamoxifen and Raloxifene, suggesting its potential as a therapeutic agent in oncology .

The mechanism by which 3-Bromo-7,8-dihydroisoquinolin-5(6H)-one exerts its biological effects involves multiple pathways:

  • Inhibition of Cell Proliferation : It likely interferes with cell cycle progression and induces apoptosis in cancer cells.
  • Interaction with Molecular Targets : Binding studies suggest that it may interact with estrogen receptors and tubulin, disrupting microtubule dynamics essential for cell division .
  • Metabolic Activation : The compound can undergo metabolic transformations that enhance its biological activity, potentially leading to the formation of active metabolites .

Case Studies

Several studies have highlighted the efficacy of 3-Bromo-7,8-dihydroisoquinolin-5(6H)-one in preclinical models:

  • Study on Breast Cancer : In vitro assays showed that this compound significantly inhibited the growth of breast cancer cell lines, indicating its potential as an alternative treatment option .
  • Antimicrobial Activity : Preliminary evaluations also suggested that it possesses antimicrobial properties against certain bacterial strains, although further research is needed to elucidate these effects fully .

Comparative Analysis

When compared to other isoquinoline derivatives, 3-Bromo-7,8-dihydroisoquinolin-5(6H)-one stands out due to its unique bromine substitution which enhances its biological activity.

Compound IC50 (μg/mL) Activity Type
3-Bromo-7,8-dihydroisoquinolin0.08Antiproliferative
TamoxifenVariableAntiestrogenic
RaloxifeneVariableAntiestrogenic

This comparison underscores the compound's potential as a lead candidate for further drug development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Bromo-7,8-dihydroisoquinolin-5(6H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via bromination of the parent isoquinolinone scaffold. For example, a bromine source (e.g., HBr or NBS) can be introduced under acidic conditions (e.g., 48% aqueous HBr in acetonitrile at 0°C) to achieve regioselective substitution . Optimization involves controlling temperature, solvent polarity, and stoichiometry to minimize side reactions (e.g., di-bromination). Purification is often achieved via recrystallization from ethanol or column chromatography using ethyl acetate/hexane gradients.

Q. How is the structural identity of 3-Bromo-7,8-dihydroisoquinolin-5(6H)-one confirmed experimentally?

  • Methodological Answer : Characterization relies on NMR spectroscopy (¹H/¹³C) to confirm the presence of the bromine substituent (e.g., downfield shifts in aromatic protons) and the dihydroisoquinolinone backbone. Mass spectrometry (ESI-MS or HRMS) validates the molecular ion peak (e.g., m/z ~239.11 for C₁₁H₁₁BrNO) . IR spectroscopy can corroborate carbonyl (C=O) stretching vibrations (~1680–1700 cm⁻¹).

Q. What solvents and storage conditions are recommended for this compound?

  • Methodological Answer : The compound is stable in anhydrous solvents like DMSO or DMF for short-term storage. For long-term storage, keep under inert gas (N₂/Ar) at −20°C to prevent degradation via hydrolysis or oxidation. Avoid prolonged exposure to light due to potential photolytic cleavage of the C–Br bond .

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